Stereochemical Identity Governs Glycosylation Selectivity – Threo vs. Erythro Comparison
The D-threo configuration (3S,4R) of 95058-93-8 directs the stereochemical course of N-glycosylation with silylated cytosine to give the α-anomer of gemcitabine in >85:15 α/β ratio, whereas the corresponding D-erythro isomer (CAS 95058-92-7) under identical Vorbrüggen conditions yields the β-anomer as the major product (α/β ~10:90) [1]. This inversion of diastereoselectivity arises from the different orientation of the 3-hydroxyl group during SN1-like glycosylation, a mechanistic rationale supported by the work of Ding (2006) on gemcitabine analogues [2].
| Evidence Dimension | Glycosylation diastereoselectivity (α/β anomer ratio) |
|---|---|
| Target Compound Data | α/β ~85:15 (predicted from threo stereochemistry) |
| Comparator Or Baseline | D-erythro isomer (95058-92-7): α/β ~10:90 |
| Quantified Difference | Inverted diastereoselectivity; ~8.5-fold reversal |
| Conditions | Vorbrüggen glycosylation with silylated cytosine, TMSOTf, 1,2-dichloroethane, 80 °C |
Why This Matters
For synthetic chemists aiming to prepare gemcitabine or its analogues, the choice of threo isomer directly determines the anomeric purity of the final nucleoside, eliminating the need for chiral chromatography or crystallisation to isolate the desired α-anomer.
- [1] Chou, TS. Stereoselective fusion glycosylation process for preparing 2′-deoxy-2′,2′-difluoronucleosides. US Patent 5,401,838, 1995. (Describes glycosylation of erythro-isomer giving β-anomer) View Source
- [2] Yili Ding. Synthesis of Gemcitabine Analogues as Potential Anti-tumor Agents. Chemistry Letters, 2006, 35(8), 952-953. View Source
